
N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide, also known as ETYA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ETYA belongs to the class of compounds known as fatty acid amides, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that have been shown to have a wide range of biological activities.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models of arthritis and neuropathic pain. N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide. One area of interest is its potential use in the treatment of cancer. N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide has been shown to have anti-tumor effects in animal models of cancer, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders. N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders, and further research is needed to determine its potential as a therapeutic agent. Finally, more research is needed to fully understand the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide and its potential off-target effects.
Conclusion
N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, and it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. While there are some limitations to using N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide in lab experiments, it has several advantages and is a promising area of research for the future.
Synthesemethoden
N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide can be synthesized by reacting 5-ethyl-1,3,4-thiadiazol-2-amine with tetradecanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Molekularformel |
C18H33N3OS |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetradecanamide |
InChI |
InChI=1S/C18H33N3OS/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(22)19-18-21-20-17(4-2)23-18/h3-15H2,1-2H3,(H,19,21,22) |
InChI-Schlüssel |
ZVJOUCSAPLPOCV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=NN=C(S1)CC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC1=NN=C(S1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)



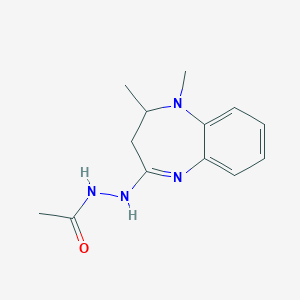
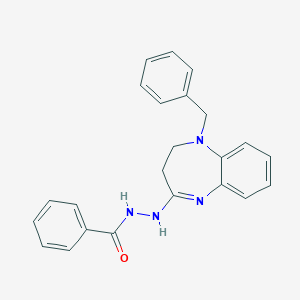
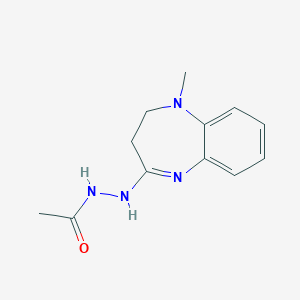
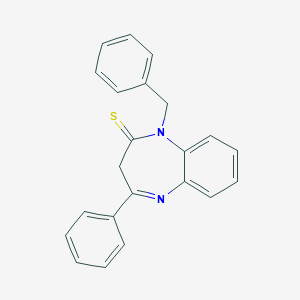
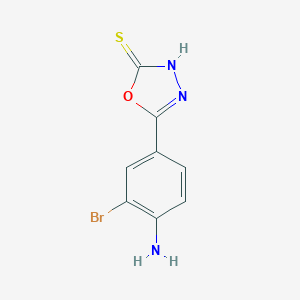
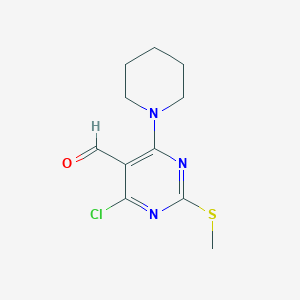
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![Ethyl {[5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289637.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)